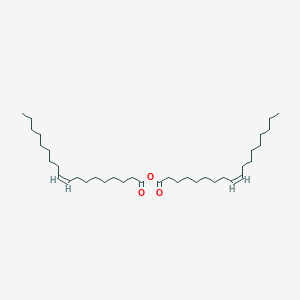

Oleic anhydride

Description

Properties

IUPAC Name |

[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNZHGHKKQOQCZ-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067031 | |

| Record name | 9-Octadecenoic acid (9Z)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24909-72-6 | |

| Record name | Oleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24909-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024909726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What are the chemical and physical properties of oleic anhydride?

An In-depth Technical Guide to the Chemical and Physical Properties of Oleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of oleic anhydride. The information is presented to support research, development, and application of this compound in various scientific fields, including drug development.

Chemical Identity

-

IUPAC Name: [(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate[1]

-

Synonyms: cis-9-Octadecenoic anhydride, Oleoyl anhydride[2][3]

-

Molecular Formula: C₃₆H₆₆O₃

-

Molecular Weight: 546.9 g/mol

Physical Properties

Oleic anhydride is a colorless to light yellow liquid or solid, with its physical state being dependent on the ambient temperature. It possesses a characteristic fatty odor.

Table 1: Physical Properties of Oleic Anhydride

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid or solid | |

| Molecular Weight | 546.91 g/mol | |

| Density | 0.88 g/mL | |

| Melting Point | 22-24 °C (literature) | |

| Boiling Point | 200-215 °C at 11 mmHg (literature) | |

| Flash Point | >109 °C (>230 °F) | |

| Solubility | Soluble in ethanol (≥100 mg/mL), DMF (miscible), and DMSO (miscible). Limited solubility in water. |

Chemical Properties and Reactivity

As a carboxylic acid anhydride, oleic anhydride is a reactive acylating agent and participates in nucleophilic acyl substitution reactions.

Hydrolysis

Oleic anhydride hydrolyzes in the presence of water to yield two molecules of oleic acid. This reaction can be autocatalytic, where the product, oleic acid, catalyzes the hydrolysis. The rate of hydrolysis can be influenced by the surrounding environment.

Reactions with Alcohols and Amines

Oleic anhydride reacts with alcohols to form oleic esters and with amines to form oleic amides. These reactions are fundamental in the synthesis of various oleic acid derivatives.

Stability

Oleic anhydride is stable for at least two years when stored properly. For long-term storage, it is recommended to keep it at -20°C or -80°C, sealed and away from moisture.

Experimental Protocols

Synthesis of Oleic Anhydride via Dehydration of Oleic Acid with Dicyclohexylcarbodiimide (DCC)

A common laboratory-scale method for preparing oleic anhydride involves the dehydration of oleic acid using dicyclohexylcarbodiimide (DCC). This method is reported to produce high yields, ranging from 87% to 94%.

Materials:

-

Oleic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous aprotic solvent (e.g., carbon tetrachloride)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve two molar equivalents of oleic acid in an anhydrous aprotic solvent in a reaction vessel.

-

Add one molar equivalent of dicyclohexylcarbodiimide (DCC) to the solution.

-

Stir the reaction mixture at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the by-product, dicyclohexylurea (DCU), precipitates out of the solution and can be removed by filtration.

-

The solvent is then removed from the filtrate under reduced pressure to yield crude oleic anhydride.

-

Further purification can be achieved by crystallization if necessary.

Caption: Synthesis of Oleic Anhydride from Oleic Acid using DCC.

Signaling Pathways and Logical Relationships

Hydrolysis of Oleic Anhydride

The hydrolysis of oleic anhydride is a fundamental reaction that can be visualized as a simple workflow.

Caption: Hydrolysis of Oleic Anhydride to Oleic Acid.

Applications in Research and Development

Oleic anhydride serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various oleic acid derivatives, including esters and amides, which have applications in materials science and as biochemical probes. Furthermore, it has been used in the synthesis of complex lipids such as phospholipids and triglycerides. Its ability to inhibit sphingosine-induced phosphorylation of p32 in Jurkat T cells suggests its potential as a tool in cell signaling research.

References

Oleic Anhydride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of oleic anhydride, a reactive lipid derivative of oleic acid. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its relevance in biological systems.

Chemical Identity and Synonyms

Oleic anhydride is systematically named [(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate according to IUPAC nomenclature.[1] This name precisely describes its structure, formed from the dehydration of two oleic acid molecules.

Due to its widespread use in various research and industrial applications, oleic anhydride is also known by a variety of synonyms. These include:

-

Oleic acid anhydride[2]

-

cis-9-Octadecenoic Anhydride[3]

-

(9Z)-9-Octadecenoic acid anhydride

-

9-Octadecenoic acid (9Z)-, 1,1'-anhydride

-

Dioleic anhydride

-

Bisoleic anhydride

-

Bis(oleic acid) anhydride

Physicochemical Properties

A clear understanding of the physicochemical properties of oleic anhydride is crucial for its handling, application, and the design of experimental protocols. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C36H66O3 | |

| Molecular Weight | 546.91 g/mol | |

| CAS Number | 24909-72-6 | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 22-24 °C | |

| Boiling Point | 200-215 °C at 11 mmHg | |

| Solubility | Soluble in organic solvents such as ethanol, DMF, and DMSO. Limited solubility in water. |

Experimental Protocols: Synthesis and Purification

The synthesis of oleic anhydride can be achieved through several methods. Below are detailed protocols for two common approaches, followed by a general purification procedure.

Synthesis via Dicyclohexylcarbodiimide (DCC) Coupling

This method provides high yields of oleic anhydride under mild, room temperature conditions.

Materials:

-

Oleic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Carbon tetrachloride (or a less toxic non-polar solvent)

Procedure:

-

Dissolve oleic acid in carbon tetrachloride.

-

Add a stoichiometric amount of DCC to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the byproduct, dicyclohexylurea (DCU).

-

Upon completion, the precipitated DCU is removed by filtration.

-

The filtrate, containing the oleic anhydride, is then subjected to purification.

Synthesis using Acetic Anhydride

This protocol involves the reaction of oleic acid with a dehydrating agent, followed by conversion to the symmetrical anhydride.

Materials:

-

Oleic acid

-

Acetic anhydride

-

Nitrogen gas

Procedure:

-

Heat oleic acid to 115°C in a reaction vessel with agitation and a nitrogen sparge.

-

Add an equimolar amount of acetic anhydride to the heated oleic acid.

-

Maintain the reaction at this temperature to facilitate the dehydration and formation of mixed and symmetrical anhydrides.

-

Continuously remove the acetic acid byproduct under vacuum to drive the equilibrium towards the formation of the symmetrical oleic anhydride.

-

The resulting crude product is then purified.

Purification by Short Path Evaporation

This technique is effective for purifying oleic anhydride from non-volatile impurities and unreacted starting materials.

Procedure:

-

The crude oleic anhydride is loaded into a short path evaporator.

-

The system is operated under high vacuum (e.g., 10-20 microns) and elevated temperature (e.g., 170-180°C).

-

The more volatile components are distilled and collected, leaving behind the purified oleic anhydride. The internal condenser temperature should be maintained at a temperature that allows for the condensation of the distillate (e.g., 30°C).

Workflow for Synthesis and Purification of Oleic Anhydride

The following diagram illustrates a generalized workflow for the synthesis of oleic anhydride using a dehydrating agent, followed by purification.

Biological Relevance and Applications

Oleic anhydride serves as a versatile reagent in organic synthesis and has applications in drug development. It is utilized in the synthesis of various lipids, including phospholipids and triglycerides. Furthermore, the anhydride linkage can be employed to create prodrugs of carboxylic acid-containing drugs, potentially extending their duration of action and modifying their physicochemical properties.

While direct signaling pathways involving oleic anhydride are not well-documented, the precursor, oleic acid, has been shown to influence cellular signaling. For instance, oleic acid can impair hepatic insulin signaling by modulating the STAT3-C/EBPα-SOCS3 pathway. Additionally, in plants, an oleic acid-mediated pathway is involved in inducing constitutive defense signaling, enhancing resistance to pathogens. The following diagram depicts the oleic acid-impaired insulin signaling pathway.

This technical guide provides a foundational understanding of oleic anhydride for professionals engaged in chemical and pharmaceutical research. The detailed protocols and compiled data aim to facilitate its effective use in the laboratory.

References

- 1. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleic acid inhibits hepatic insulin signaling through deregulation of STAT3 activation and C/EBPalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oleic Anhydride for Researchers and Drug Development Professionals

Centralia, WA – November 26, 2025 – Oleic anhydride, a fatty acid anhydride derived from oleic acid, is a versatile reagent in biochemical research and a precursor in the synthesis of complex lipids. This technical guide provides an in-depth overview of its chemical properties, applications in experimental protocols, and its role in cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Oleic anhydride is chemically defined as the anhydride of oleic acid. Its fundamental properties are summarized below, providing a quick reference for laboratory use.

| Property | Value | Citation(s) |

| CAS Number | 24909-72-6 | [1][2][3] |

| Molecular Formula | C₃₆H₆₆O₃ | [1][2] |

| Molecular Weight | 546.9 g/mol | |

| Synonyms | cis-9-Octadecenoic anhydride, Oleoyl anhydride | |

| Purity | ≥95% (GC) | |

| Appearance | A solution in ethanol | |

| Solubility | DMF: miscible, DMSO: miscible, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml |

Applications in Synthesis and Cellular Assays

Oleic anhydride serves as a key reagent in the synthesis of phospholipids and has been identified as an inhibitor of specific cellular phosphorylation events.

Synthesis of Phosphatidylcholines

Oleic anhydride is utilized in the acylation of sn-glycero-3-phosphocholine to produce phosphatidylcholines, a class of phospholipids that are major components of biological membranes.

Experimental Protocol: Acylation of sn-glycero-3-phosphocholine

This protocol is adapted from the method described by Patel, K.M., Morrisett, J.D., and Sparrow, J.T. (1979).

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

Oleic anhydride

-

4-pyrrolidinopyridine (catalyst)

-

Benzene (solvent)

-

Dimethylsulfoxide (DMSO) (solvent)

-

Chloroform

-

Methanol

-

Water

-

Silica gel for column chromatography

Procedure:

-

Dissolve sn-glycero-3-phosphocholine in a 1:1 mixture of benzene-dimethylsulfoxide (DMSO).

-

Add 2 molar equivalents of oleic anhydride for each mole of hydroxyl group on the GPC.

-

Add 4-pyrrolidinopyridine to catalyze the reaction.

-

Maintain the reaction mixture at 40-42°C in an oil bath for 2-5 hours with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, purify the resulting phosphatidylcholine. A Waters Prep LC/500 with a radially compressed silica gel column can be used.

-

Elute the column with a solvent mixture of chloroform-methanol-water (60:30:4). At a flow rate of 200 ml/min, the phospholipid typically elutes within 10-15 minutes.

Inhibition of Protein Phosphorylation in Jurkat T cells

Oleic anhydride has been shown to inhibit the sphingosine-induced phosphorylation of a 32 kDa protein (p32) in Jurkat T cells at concentrations ranging from 30 to 100 μM. This suggests a role for oleic anhydride in modulating cellular signaling cascades.

Experimental Protocol: Inhibition of p32 Phosphorylation

This generalized protocol outlines the steps to investigate the inhibitory effect of oleic anhydride on protein phosphorylation in a cell-based assay.

Materials:

-

Jurkat T cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sphingosine

-

Oleic anhydride

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibody specific for the phosphorylated form of the target protein (p-p32)

-

Primary antibody for the total form of the target protein (total p32)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Culture Jurkat T cells in complete medium to the desired density.

-

Pre-treat the cells with varying concentrations of oleic anhydride (e.g., 30, 50, 100 μM) for a specified duration.

-

Stimulate the cells with sphingosine to induce phosphorylation of p32.

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of p32.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of inhibition of phosphorylation.

Role in Cellular Signaling Pathways

The inhibitory effect of oleic anhydride on sphingosine-induced phosphorylation suggests its interaction with the sphingolipid signaling pathway. Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling lipid that regulates numerous cellular processes. By inhibiting this phosphorylation, oleic anhydride may disrupt the balance of the "sphingolipid rheostat," which governs cell fate decisions like proliferation and apoptosis.

While direct studies on oleic anhydride's impact on downstream pathways are limited, research on its constituent, oleic acid, provides valuable insights. Oleic acid has been shown to influence several key signaling cascades:

-

ERK Pathway: Oleic acid can induce the activation of the ERK1/2 pathway, which is involved in lung injury models.

-

PI3K/Akt Pathway: Oleic acid can regulate genes related to the PI3K signaling pathway, which is crucial for insulin signaling and cell survival.

-

STAT3 Signaling: Oleic acid has been demonstrated to enhance the phosphorylation of STAT3, a transcription factor involved in inflammation and cell proliferation, thereby impairing insulin signaling.

Given that oleic anhydride is composed of two oleic acid molecules, it is plausible that it or its metabolic byproducts could modulate these pathways.

This technical guide provides a foundational understanding of oleic anhydride for its application in research and development. Its well-defined chemical properties, coupled with its utility in lipid synthesis and its potential to modulate key cellular signaling pathways, make it a valuable tool for scientific investigation. Further research into the specific molecular interactions of oleic anhydride will undoubtedly uncover new applications in the fields of biochemistry and pharmacology.

References

- 1. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. moscow.sci-hub.se [moscow.sci-hub.se]

- 3. Oleic acid induces lung injury in mice through activation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Oleic Anhydride from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental methods for synthesizing oleic anhydride from oleic acid. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways to facilitate a thorough understanding of the core synthesis principles.

Introduction

Oleic anhydride, the symmetrical anhydride of oleic acid, is a valuable reagent and intermediate in organic synthesis. Its long, unsaturated alkyl chains impart unique solubility and reactivity characteristics, making it a key component in the synthesis of various oleochemicals, including esters, amides, and specialized polymers. This guide focuses on the practical aspects of its preparation from oleic acid, providing a comparative analysis of common synthetic routes.

Synthetic Methodologies

Several methods have been established for the synthesis of oleic anhydride from oleic acid, primarily centered around the dehydration of the parent carboxylic acid. The most prevalent and reliable laboratory-scale method involves the use of a carbodiimide coupling agent. Alternative methods employing other dehydrating agents such as acetic anhydride and trifluoroacetic anhydride are also discussed.

Dehydration using Dicyclohexylcarbodiimide (DCC)

The reaction of oleic acid with dicyclohexylcarbodiimide (DCC) is a widely adopted method for the preparation of oleic anhydride due to its high efficiency and mild reaction conditions. This method consistently produces high yields of the desired product.[1]

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve oleic acid (2.0 equivalents) in anhydrous carbon tetrachloride.

-

Reagent Addition: To this solution, add a solution of dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in anhydrous carbon tetrachloride dropwise at room temperature with continuous stirring.

-

Reaction: The reaction mixture is stirred at room temperature. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed. The reaction is typically complete within 40 minutes to 5 hours.

-

Work-up and Purification:

-

Upon completion, the precipitated DCU is removed by filtration.

-

The filtrate, containing the oleic anhydride, is collected.

-

The solvent is removed from the filtrate under reduced pressure.

-

For higher purity, the resulting crude oleic anhydride can be recrystallized from acetone.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Oleic Acid:DCC) | 2:1 | [1] |

| Solvent | Carbon Tetrachloride | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 40 minutes - 5 hours | [1] |

| Yield | 87-94% |

Reaction Pathway:

Dehydration using Acetic Anhydride

The use of acetic anhydride as a dehydrating agent offers an alternative route to oleic anhydride. This method involves heating oleic acid with acetic anhydride, followed by purification to remove the acetic acid byproduct and any unreacted starting materials. However, studies have shown that a simple 1:1 molar reaction at equilibrium may only yield a small percentage of oleic anhydride, with the predominant product being a mixed acetic-oleic anhydride. To drive the reaction towards the formation of the symmetrical oleic anhydride, continuous removal of the acetic acid byproduct is necessary.

General Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped for distillation, heat oleic acid (1.0 equivalent) to approximately 115°C with agitation under an inert atmosphere (e.g., nitrogen sparge).

-

Reagent Addition: Add an equimolar amount of acetic anhydride (1.0 equivalent) to the heated oleic acid.

-

Reaction and Distillation: The reaction mixture is heated, and the acetic acid byproduct is continuously removed by distillation, potentially under reduced pressure, to shift the equilibrium towards the desired product.

-

Purification: The crude oleic anhydride is purified by vacuum distillation to separate it from unreacted starting materials and any remaining byproducts.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Oleic Acid:Acetic Anhydride) | 1:1 (initial) | |

| Temperature | ~115°C | |

| Purification | Vacuum Distillation | |

| Yield | Low at equilibrium (5% at 1:1 ratio); higher yields require continuous removal of acetic acid. |

Reaction Pathway:

Dehydration using Trifluoroacetic Anhydride (TFAA)

General Reaction Principle:

The reaction of oleic acid with TFAA is expected to be rapid and exothermic, forming the mixed anhydride and trifluoroacetic acid. To obtain oleic anhydride, a subsequent reaction of the mixed anhydride with another molecule of oleic acid would be required, with the concurrent removal of trifluoroacetic acid.

Quantitative Data:

Specific yield and optimized reaction conditions for the synthesis of oleic anhydride using TFAA are not well-documented in publicly available literature.

Reaction Pathway:

Characterization of Oleic Anhydride

The successful synthesis of oleic anhydride can be confirmed through various spectroscopic techniques.

Spectroscopic Data:

| Technique | Key Features |

| FTIR | Characteristic anhydride C=O stretching bands appear at approximately 1815 cm⁻¹ and 1750 cm⁻¹. |

| ¹H NMR | The protons alpha to the carbonyl groups are expected to show a chemical shift around 2.2-2.5 ppm. The olefinic protons of the oleic acid chain typically appear around 5.3 ppm. |

| ¹³C NMR | The carbonyl carbons of the anhydride group are typically observed in the range of 160-180 ppm. |

Conclusion

This guide has detailed the primary methods for the synthesis of oleic anhydride from oleic acid. The use of dicyclohexylcarbodiimide (DCC) stands out as the most efficient and well-documented method for laboratory-scale preparation, consistently providing high yields under mild conditions. While acetic anhydride and trifluoroacetic anhydride present alternative routes, their practical application for isolating pure oleic anhydride in high yields requires further optimization, particularly concerning the removal of byproducts to drive the reaction equilibrium. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of oleic anhydride.

References

Hydrolysis of oleic anhydride in aqueous media.

An in-depth technical guide on the hydrolysis of oleic anhydride in aqueous media for researchers, scientists, and drug development professionals.

Introduction

Oleic anhydride, the anhydride of the monounsaturated omega-9 fatty acid oleic acid, is a lipophilic molecule of significant interest in the field of drug development. Its utility often lies in its application as a prodrug linker, where it can be attached to a parent drug molecule to improve its pharmacokinetic properties, such as solubility and membrane permeability.[1][2] The efficacy of such a system is critically dependent on the rate and extent of hydrolysis of the anhydride bond in an aqueous environment to release the active drug and two molecules of oleic acid.

This guide provides a comprehensive overview of the hydrolysis of oleic anhydride in aqueous media, including the reaction mechanism, kinetic considerations, and detailed experimental protocols for its study. A thorough understanding of these principles is essential for the rational design of oleic anhydride-based drug delivery systems with controlled release profiles.

Mechanism of Oleic Anhydride Hydrolysis

The hydrolysis of a carboxylic anhydride, such as oleic anhydride, is a classic example of nucleophilic acyl substitution.[3] In this reaction, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate leaving group, which is subsequently protonated to yield a second carboxylic acid molecule.[4] The overall reaction converts one molecule of oleic anhydride into two molecules of oleic acid.

The reaction can proceed without a catalyst, but it can be catalyzed by either acid or base.[5] In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. In basic conditions, the nucleophile is the more reactive hydroxide ion, and the reaction proceeds through a similar tetrahedral intermediate.

Kinetics of Hydrolysis

The rate of hydrolysis of anhydrides is influenced by several factors, including pH, temperature, and the presence of catalysts. While specific kinetic data for oleic anhydride is not extensively reported in the literature, the principles governing the hydrolysis of other anhydrides, such as acetic and propionic anhydride, provide a strong basis for understanding its behavior.

The hydrolysis of anhydrides is often a rapid process in the presence of water. The reaction can exhibit autocatalytic behavior, as the carboxylic acid product can catalyze the reaction. This is particularly relevant in unbuffered aqueous media.

Table 1: Factors Influencing the Rate of Anhydride Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increases at both acidic and basic pH. | Acid catalysis protonates the carbonyl, increasing its electrophilicity. Base catalysis involves the more nucleophilic hydroxide ion. |

| Temperature | Increases with increasing temperature. | Provides the necessary activation energy for the reaction to proceed at a faster rate, consistent with Arrhenius kinetics. |

| Solvent Polarity | Generally faster in more polar solvents. | Polar solvents can better stabilize the charged transition state of the reaction. |

| Steric Hindrance | Slower for bulkier anhydrides. | Bulky groups around the carbonyl carbon can hinder the approach of the nucleophile (water). |

| Autocatalysis | The reaction rate can increase over time in unbuffered solutions. | The carboxylic acid product can act as an acid catalyst for the hydrolysis of the remaining anhydride. |

Experimental Protocols for Studying Hydrolysis

Monitoring the hydrolysis of oleic anhydride requires analytical techniques capable of measuring the disappearance of the anhydride or the appearance of the oleic acid product over time.

In-situ Monitoring by Spectroscopy

In-situ techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for real-time reaction monitoring as they do not require sample withdrawal.

Experimental Protocol: In-situ FTIR Monitoring

-

System Setup: A reaction vessel equipped with an in-situ FTIR probe and a temperature controller is used.

-

Background Spectrum: A background spectrum of the reaction medium (e.g., aqueous buffer) is collected.

-

Reaction Initiation: A known concentration of oleic anhydride is introduced into the aqueous medium at a controlled temperature.

-

Data Acquisition: FTIR spectra are recorded at regular intervals. The disappearance of the characteristic anhydride C=O stretching bands (typically around 1820 and 1750 cm⁻¹) and the appearance of the carboxylic acid C=O band (around 1710 cm⁻¹) are monitored.

-

Data Analysis: The concentration of oleic anhydride and oleic acid over time is determined from the absorbance values using a pre-established calibration curve. This data is then used to determine the reaction kinetics.

Quantification of Oleic Acid by Chromatography

Chromatographic methods, such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), are highly sensitive and specific for quantifying oleic acid. These are typically offline methods requiring sample quenching.

Experimental Protocol: GC-FID Analysis

-

Reaction Setup: The hydrolysis reaction is carried out in a temperature-controlled vessel.

-

Sampling: At predetermined time points, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction (e.g., by rapid cooling and extraction into a non-polar solvent).

-

Sample Preparation: The oleic acid in the sample may require derivatization (e.g., to its methyl ester) to improve its volatility for GC analysis, although derivatization-free methods also exist.

-

GC-FID Analysis: The prepared sample is injected into a GC-FID system. A suitable column, such as a DB-FFAP capillary column, is used to separate the components.

-

Quantification: The concentration of oleic acid is determined by comparing the peak area to a calibration curve prepared with oleic acid standards.

-

Kinetic Analysis: The concentration of oleic acid at different time points is used to calculate the rate of the hydrolysis reaction.

Table 2: Comparison of Analytical Techniques for Monitoring Hydrolysis

| Technique | Principle | Advantages | Disadvantages |

| FTIR Spectroscopy | Vibrational spectroscopy | Real-time, in-situ monitoring; no sample preparation needed. | Lower sensitivity compared to chromatography; potential for peak overlap. |

| NMR Spectroscopy | Nuclear magnetic resonance | Provides detailed structural information; can monitor multiple species simultaneously. | Lower sensitivity; requires deuterated solvents in some cases; expensive equipment. |

| GC-FID | Gas chromatography | High sensitivity and specificity; well-established for fatty acid analysis. | Requires sample quenching and often derivatization; offline analysis. |

| HPLC | Liquid chromatography | Versatile; can be used for non-volatile compounds without derivatization. | Can have lower resolution for fatty acids compared to GC; requires sample quenching. |

Applications in Drug Development

The hydrolyzable nature of the anhydride bond makes it an attractive linker for creating prodrugs. A lipophilic drug can be conjugated to another molecule (or dimerized) via an anhydride linkage. This can enhance the drug's solubility in lipid-based formulations. Upon administration, the anhydride bond is designed to hydrolyze at a controlled rate in the aqueous environment of the body, releasing the active drug.

The rate of hydrolysis is a critical design parameter. A linker that hydrolyzes too quickly may release the drug prematurely, while one that hydrolyzes too slowly may not achieve therapeutic concentrations. By understanding the factors that control the hydrolysis of oleic anhydride, drug development professionals can better design prodrugs with optimal release kinetics for a desired therapeutic effect.

Conclusion

The hydrolysis of oleic anhydride is a fundamental reaction with significant implications for its use in advanced drug delivery systems. The reaction proceeds via nucleophilic acyl substitution to yield two molecules of oleic acid. The rate of this conversion is highly dependent on environmental conditions such as pH and temperature. A quantitative understanding of these kinetics is paramount for designing prodrugs with predictable and controlled release profiles. The experimental protocols outlined in this guide, utilizing both spectroscopic and chromatographic techniques, provide a robust framework for researchers to characterize the hydrolysis of oleic anhydride and to advance the development of innovative therapeutics. Further research to establish specific rate constants for oleic anhydride under various physiological conditions would be highly valuable to the field.

References

- 1. Design, preparation and characterization of pH-responsive prodrug micelles with hydrolyzable anhydride linkages for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8980242B2 - Aliphatic prodrug linker - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to the Solubility of Oleic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic anhydride, the anhydride of the monounsaturated omega-9 fatty acid oleic acid, is a lipophilic molecule with significant applications in chemical synthesis, drug delivery, and materials science. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of oleic anhydride and its saturated analogs—stearic, palmitic, and lauric anhydrides—in a range of common organic solvents. Due to the limited availability of quantitative data for oleic anhydride, this guide leverages data from its saturated counterparts to provide a broader understanding of solubility trends. Furthermore, a detailed experimental protocol for determining solubility via the reliable shake-flask method is presented, alongside a logical workflow diagram to guide researchers in their experimental design.

Introduction

Oleic anhydride ((C₁₈H₃₃O)₂O) is a fatty acid anhydride characterized by its long, unsaturated alkyl chains. This structure imparts a predominantly nonpolar character, making it readily soluble in many organic solvents while having limited solubility in water. Understanding its solubility profile is critical for its use as a reagent in organic synthesis, for example, in the production of esters and amides, and in the formulation of lipid-based drug delivery systems.

This guide aims to consolidate the available solubility data for oleic anhydride and related long-chain fatty acid anhydrides. By examining the solubility of stearic, palmitic, and lauric anhydrides, we can infer the likely behavior of oleic anhydride in various solvent classes, from nonpolar alkanes to polar aprotic and protic solvents.

Solubility Data

Quantitative solubility data for oleic anhydride is not extensively documented in publicly available literature. However, some qualitative and semi-quantitative data, combined with data for its saturated analogs, provide valuable insights. The following tables summarize the available information.

Table 1: Solubility of Oleic Anhydride

| Solvent | Type | Solubility | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Miscible | - |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Miscible | - |

| Ethanol | Polar Protic | 100 mg/mL | - |

| Ethanol:PBS (pH 7.2) (1:1) | Aqueous/Organic | 0.5 mg/mL | Demonstrates significantly lower solubility in aqueous mixtures. |

Table 2: Solubility of Saturated Fatty Acid Anhydrides (Stearic, Palmitic, and Lauric Anhydride)

| Anhydride | Solvent | Type | Solubility |

| Stearic Anhydride | Ethanol | Polar Protic | Soluble |

| Chloroform | Halogenated | Soluble | |

| Palmitic Anhydride | Chloroform | Halogenated | Soluble |

| Benzene | Aromatic Hydrocarbon | Soluble | |

| Toluene | Aromatic Hydrocarbon | "Almost transparency" indicating good solubility.[1] | |

| Lauric Anhydride | Organic Solvents | - | Generally soluble. |

Note: The term "soluble" in these contexts is qualitative and indicates that the anhydride dissolves to a practically useful extent, but does not provide a specific concentration. The solubility of these long-chain anhydrides is expected to be high in nonpolar and moderately polar aprotic solvents due to the "like dissolves like" principle, where the long hydrocarbon chains are readily solvated. Solubility in polar protic solvents like lower alcohols is present but may be limited by the energy required to disrupt the hydrogen bonding network of the solvent.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.

3.1. Materials

-

Oleic Anhydride (or other anhydride of interest)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled environment (e.g., incubator)

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Apparatus for quantitative analysis (e.g., HPLC, GC, or a calibrated UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of the anhydride to a vial containing a known volume or mass of the solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the undissolved solid.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step removes any remaining microscopic particles.

-

Quantification: Accurately determine the concentration of the anhydride in the filtered solution using a pre-validated analytical method.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 g, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Conclusion

While specific quantitative solubility data for oleic anhydride remains sparse, a clear qualitative and semi-quantitative picture emerges from the available information and data from its saturated analogs. Oleic anhydride is highly soluble in polar aprotic solvents and shows good solubility in polar protic solvents like ethanol. Its solubility is expected to be high in a wide range of nonpolar and moderately polar organic solvents. For precise quantitative measurements, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology. This information is crucial for researchers and professionals in optimizing synthetic procedures, developing effective purification strategies, and designing novel formulations involving oleic anhydride. Further research into the quantitative solubility of oleic anhydride in a broader array of solvents would be a valuable contribution to the scientific community.

References

Spectroscopic data for oleic anhydride (¹H NMR, ¹³C NMR, FT-IR).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for oleic anhydride, a key intermediate in the synthesis of various lipids and other bioactive molecules. This document details the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic characteristics of oleic anhydride, including detailed experimental protocols for its synthesis and spectral acquisition.

Synthesis of Oleic Anhydride

A widely used and efficient method for the synthesis of oleic anhydride is the dehydration of oleic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction proceeds at room temperature with high yields.[1][2]

Experimental Protocol: Synthesis

Materials:

-

Oleic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous carbon tetrachloride (or other anhydrous aprotic solvent such as dichloromethane or diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve oleic acid (2 equivalents) in anhydrous carbon tetrachloride.

-

To this solution, add a solution of DCC (1 equivalent) in anhydrous carbon tetrachloride dropwise with stirring at room temperature.

-

A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction progresses.

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours) or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filtrate with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield oleic anhydride as an oily product. High yields of 87-94% can be expected with this method.[2]

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for oleic anhydride. The data is presented in tabular format for clarity and ease of comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum of oleic anhydride is characterized by signals corresponding to the protons of the long aliphatic chains and the vinyl group. The chemical shifts are similar to those of oleic acid, with notable differences in the region of the α-protons to the carbonyl group.

Table 1: ¹H NMR Spectroscopic Data for Oleic Anhydride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.34 | m | 4H | -CH=CH- (Olefinic protons) |

| ~2.28 | t | 4H | -CH₂-C(O)- (α-protons to carbonyl) |

| ~2.01 | m | 8H | -CH₂-CH=CH-CH₂- (Allylic protons) |

| ~1.61 | m | 4H | -CH₂-CH₂-C(O)- (β-protons to carbonyl) |

| ~1.27 | br s | ~40H | -(CH₂)n- (Methylene protons of the aliphatic chain) |

| ~0.88 | t | 6H | -CH₃ (Terminal methyl protons) |

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency. The assignments are based on the known spectral data of oleic acid and related fatty acid derivatives.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of oleic anhydride shows a characteristic signal for the carbonyl carbon of the anhydride group, along with signals for the olefinic and aliphatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for Oleic Anhydride

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -C(O)O(O)C- (Carbonyl carbon) |

| ~130 | -CH=CH- (Olefinic carbons) |

| ~34 | -CH₂-C(O)- (α-carbon to carbonyl) |

| ~32 | -(CH₂)n- (Aliphatic methylene carbons) |

| ~29 | -(CH₂)n- (Aliphatic methylene carbons) |

| ~27 | -CH₂-CH= (Allylic carbon) |

| ~25 | -CH₂-CH₂-C(O)- (β-carbon to carbonyl) |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ (Terminal methyl carbon) |

Note: The chemical shifts are approximate and based on typical values for fatty acid anhydrides and related long-chain aliphatic compounds.

FT-IR Spectroscopy

The FT-IR spectrum of oleic anhydride is distinguished by the presence of two strong carbonyl stretching bands, which is characteristic of an anhydride functional group.

Table 3: FT-IR Spectroscopic Data for Oleic Anhydride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | =C-H stretch (Olefinic) |

| ~2925 | Strong | C-H asymmetric stretch (Aliphatic CH₂) |

| ~2855 | Strong | C-H symmetric stretch (Aliphatic CH₂) |

| ~1815 | Strong | C=O symmetric stretch (Anhydride) |

| ~1750 | Strong | C=O asymmetric stretch (Anhydride) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1170 | Medium | C-O stretch |

| ~910 | Medium | C-O stretch |

| ~722 | Weak | -(CH₂)n- rock |

Note: The peak positions are approximate. Non-cyclic unsaturated anhydrides typically exhibit two carbonyl stretching bands around 1820-1810 cm⁻¹ and 1750-1740 cm⁻¹. The spectrum of oleic acid would show a broad O-H stretch from ~3300-2500 cm⁻¹ and a single C=O stretch around 1710 cm⁻¹, which are absent in the anhydride spectrum.

Experimental Protocols: Spectroscopy

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of oleic anhydride in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

FT-IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory or salt plates (NaCl or KBr) for neat liquid analysis.

Sample Preparation (Neat Liquid):

-

Place a small drop of oleic anhydride directly onto the ATR crystal or between two salt plates to form a thin film.

-

Ensure good contact between the sample and the ATR crystal if using that method.

Acquisition Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to sample analysis.

Data Processing:

-

The acquired spectrum is typically displayed in terms of transmittance or absorbance.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and spectroscopic characterization of oleic anhydride.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of oleic anhydride.

References

An In-Depth Technical Guide to the Core Chemical Reactions of Oleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving oleic anhydride, a significant intermediate in organic synthesis and a building block in various scientific fields. This document details the synthesis and primary reactions of oleic anhydride, including hydrolysis, esterification, and amidation, supported by experimental protocols, quantitative data, and reaction diagrams.

Introduction to Oleic Anhydride

Oleic anhydride, also known as (Z)-octadec-9-enoic anhydride, is a carboxylic anhydride derived from oleic acid, a monounsaturated omega-9 fatty acid.[1] Its structure features two oleoyl groups linked by an oxygen atom, conferring a highly reactive acylating nature. The presence of the long, unsaturated fatty acid chains imparts distinct physical properties, such as solubility in non-polar solvents. These characteristics make oleic anhydride a valuable reagent in the synthesis of esters, amides, and other acyl derivatives, with applications in materials science for creating specialized polymers and in life sciences as a biochemical reagent.[1]

Synthesis of Oleic Anhydride

The most common and efficient laboratory-scale synthesis of oleic anhydride involves the dehydration of oleic acid using a coupling agent, typically dicyclohexylcarbodiimide (DCC).[2][3] This method provides high yields under mild conditions.

Synthesis via Dicyclohexylcarbodiimide (DCC) Coupling

This reaction proceeds by the activation of the carboxylic acid group of oleic acid by DCC, followed by nucleophilic attack by a second molecule of oleic acid to form the anhydride and dicyclohexylurea (DCU) as a byproduct.

Experimental Protocol: Synthesis of Oleic Anhydride with DCC[3]

-

Materials:

-

Oleic acid (2 mmoles)

-

Dicyclohexylcarbodiimide (DCC) (1 mmole)

-

Anhydrous carbon tetrachloride (20 ml)

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure: a. Dissolve 2 mmoles of oleic acid in 15 ml of anhydrous carbon tetrachloride in a clean, dry flask. b. In a separate container, dissolve 1 mmole of DCC in 5 ml of anhydrous carbon tetrachloride. c. Add the DCC solution to the oleic acid solution while stirring at room temperature. d. Allow the reaction mixture to stand at room temperature for 15 hours. A white precipitate of dicyclohexylurea (DCU) will form. e. Collect the DCU precipitate by filtration. f. The filtrate contains the oleic anhydride dissolved in carbon tetrachloride. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude oleic anhydride. g. The product can be further purified by recrystallization if necessary.

Quantitative Data: Synthesis of Oleic Anhydride

The yield of oleic anhydride is highly dependent on the solvent used in the reaction.

| Solvent | Yield of Oleic Anhydride (%) |

| Carbon tetrachloride | 91 |

| Petroleum ether | 87 |

| Benzene | 88 |

| Chloroform | 86 |

| Diethyl ether | 74 |

| Pyridine | 41 |

Table 1: Yield of oleic anhydride in various solvents using the DCC method.

Key Chemical Reactions of Oleic Anhydride

Oleic anhydride is a versatile acylating agent and undergoes several key reactions, including hydrolysis, esterification, and amidation.

Hydrolysis

Oleic anhydride reacts with water to yield two molecules of oleic acid. This reaction can be slow but is often autocatalytic, where the product, oleic acid, catalyzes the reaction itself.

Experimental Protocol: Hydrolysis of Oleic Anhydride (General Procedure)

-

Materials:

-

Oleic anhydride

-

Water (or aqueous buffer solution)

-

Analytical method for monitoring the reaction (e.g., titration, HPLC, or FTIR)

-

-

Procedure: a. Disperse a known amount of oleic anhydride in an aqueous medium. b. Maintain the mixture at a constant temperature and provide agitation if necessary to ensure mixing. c. At regular intervals, withdraw aliquots of the reaction mixture. d. Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a solvent). e. Analyze the concentration of oleic acid and/or remaining oleic anhydride using a suitable analytical technique. The rate of hydrolysis can be determined by plotting the concentration of the product or reactant against time.

Quantitative Data: Hydrolysis of Oleic Anhydride

The hydrolysis of long-chain fatty acid anhydrides can be described by first-order kinetics. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts or micelles. For ethyl oleate succinic anhydride, a related compound, the hydrolysis rate constant at pH 7 was found to be 0.0028 L/(mmol·h).

Esterification

Oleic anhydride reacts with alcohols in a process called alcoholysis to produce an oleic acid ester and one molecule of oleic acid as a byproduct. This reaction is a common method for synthesizing oleate esters. The reaction can be catalyzed by acids or bases, or proceed under neutral conditions, often with gentle heating.

Experimental Protocol: Esterification of Oleic Anhydride (General Procedure)

-

Materials:

-

Oleic anhydride

-

Alcohol (e.g., ethanol, methanol)

-

Catalyst (optional, e.g., concentrated sulfuric acid, 4-dimethylaminopyridine (DMAP))

-

Anhydrous solvent (optional, e.g., dichloromethane, hexane)

-

Heating and stirring apparatus

-

Extraction and purification equipment

-

-

Procedure: a. Dissolve oleic anhydride in an anhydrous solvent (if used) in a reaction flask equipped with a stirrer and a condenser. b. Add the alcohol to the reaction mixture. An excess of the alcohol can be used to drive the reaction to completion. c. If a catalyst is used, add it cautiously to the mixture. d. Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by techniques like TLC or GC. e. After completion, cool the mixture and wash it with a suitable aqueous solution (e.g., sodium bicarbonate solution to neutralize the acid catalyst and byproduct) and then with water. f. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). g. Remove the solvent under reduced pressure to obtain the crude ester. h. Purify the ester by distillation or column chromatography.

Quantitative Data: Esterification

The yield and rate of esterification are influenced by the type of alcohol, catalyst, temperature, and molar ratio of reactants. For the esterification of free fatty acids (a related reaction), conversions of up to 98% can be achieved with an excess of alcohol and an acid catalyst. When using mixed carboxylic-palmitic anhydrides with Amberlyst-15 as a catalyst, good yields of fatty esters are obtained.

| Alcohol | Catalyst | Conditions | Conversion/Yield | Reference |

| Ethanol | Sulfuric Acid | Reflux, 8h | ~93% (for oleic acid) | |

| Methanol | Sulfuric Acid | 68°C, 30 min | 88% (for oleic acid) | |

| Various | Amberlyst-15 | Reflux in hexane | Good yields (for palmitic anhydride) |

Table 2: Representative conditions and yields for esterification reactions related to fatty acids and their anhydrides.

Amidation

Oleic anhydride reacts with ammonia, primary amines, or secondary amines to form oleic amide or N-substituted oleic amides, respectively. The reaction also produces a molecule of oleic acid as a byproduct, which can react with excess amine to form an ammonium salt.

Experimental Protocol: Amidation of Oleic Anhydride (General Procedure)

-

Materials:

-

Oleic anhydride

-

Amine (e.g., ammonia, propylamine)

-

Solvent (optional)

-

Heating and stirring apparatus

-

Purification equipment

-

-

Procedure: a. Dissolve oleic anhydride in a suitable solvent in a reaction flask. b. Add the amine to the solution. The reaction is often exothermic. If necessary, cool the reaction mixture. c. Stir the mixture at room temperature or with gentle heating for a specified duration. Monitor the reaction by TLC or another suitable method. d. Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess amine) and then with water. e. Dry the organic layer and remove the solvent to obtain the crude amide. f. Purify the amide by recrystallization or column chromatography.

Quantitative Data: Amidation

Characterization of Oleic Anhydride and its Products

The formation of oleic anhydride and its derivatives can be confirmed using various spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Oleic anhydride exhibits characteristic C=O stretching vibrations for the anhydride group, typically appearing as two bands around 1810-1750 cm⁻¹. The disappearance of the broad O-H stretch of the carboxylic acid is also indicative of anhydride formation. For ester and amide products, the appearance of their respective carbonyl stretching bands at different wavenumbers confirms the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of oleic anhydride and its products. The chemical shifts of the protons and carbons near the anhydride, ester, or amide functional groups will be distinct from those in the starting oleic acid.

Conclusion

Oleic anhydride is a key reactive intermediate with a well-established synthetic route and predictable reactivity towards common nucleophiles. Its primary reactions—hydrolysis, esterification, and amidation—provide straightforward pathways to a variety of oleic acid derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile compound in the development of new materials and pharmaceuticals. Further research into the kinetics and optimization of these reactions will continue to expand the utility of oleic anhydride in various scientific and industrial applications.

References

Application Notes and Protocols: Laboratory Synthesis of Oleic Anhydride using Dicyclohexylcarbodiimide (DCC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive laboratory protocol for the synthesis of oleic anhydride from oleic acid utilizing dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This method offers high yields under mild, room temperature conditions. Detailed experimental procedures, data presentation in tabular format, safety precautions, and a visual representation of the experimental workflow are included to ensure safe and efficient execution of the synthesis.

Introduction

Oleic anhydride is a valuable intermediate in organic synthesis, often employed in acylation reactions for the introduction of the oleoyl group. Its synthesis is commonly achieved through the dehydration coupling of two molecules of oleic acid. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this transformation. The reaction proceeds at room temperature, with the insoluble dicyclohexylurea (DCU) byproduct being easily removed by filtration, simplifying the purification process.[1][2] The overall reaction is as follows:

2 Oleic Acid + DCC → Oleic Anhydride + DCU

This protocol outlines a reliable method for the synthesis of oleic anhydride, achieving high yields.[1][2]

Data Presentation

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Oleic Acid | C₁₈H₃₄O₂ | 282.47[3] | 13-14 | 360 (decomposes) | 0.895 @ 25°C |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 34-35 | 122-124 @ 6 mmHg | ~1.08 @ 25°C |

| Oleic Anhydride | C₃₆H₆₆O₃ | 546.91 | 22-24 | 200-215 @ 11 mmHg | 0.88 |

| Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.34 | 232-233 | Not Applicable | Not Available |

Table 2: Safety Information

| Chemical | Hazard Statements | Precautionary Statements |

| Oleic Acid | Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves. |

| Dicyclohexylcarbodiimide (DCC) | Harmful if swallowed. Toxic in contact with skin. May cause an allergic skin reaction. Causes serious eye damage. | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |

| Oleic Anhydride | Causes skin irritation. Causes serious eye irritation. | Wash hands thoroughly after handling. Wear protective gloves/eye protection. |

| Dicyclohexylurea (DCU) | Harmful if swallowed. Flammable solid. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Ground/bond container and receiving equipment. |

| Carbon Tetrachloride (Solvent) | Fatal if swallowed, in contact with skin or if inhaled. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. Harmful to the aquatic environment with long lasting effects. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. |

Experimental Protocols

Materials

-

Oleic Acid (2.0 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.0 eq)

-

Anhydrous Carbon Tetrachloride (or other suitable anhydrous aprotic solvent such as acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve oleic acid (2.0 equivalents) in anhydrous carbon tetrachloride.

-

Addition of DCC: While stirring the oleic acid solution at room temperature, add a solution of dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in anhydrous carbon tetrachloride dropwise.

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-15 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up:

-

Filtration: Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous carbon tetrachloride to recover any trapped product.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the carbon tetrachloride.

-

-

Purification (Optional): The resulting crude oleic anhydride is often of sufficient purity for subsequent reactions. If further purification is required, it can be achieved by crystallization from a suitable solvent or by vacuum distillation.

Experimental Workflow

References

Oleic Anhydride: A Versatile Acylating Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Oleic anhydride, the anhydride of the ubiquitous monounsaturated fatty acid oleic acid, serves as a powerful oleoylating agent in organic synthesis. Its application spans the modification of biomolecules, the synthesis of lipids, and the development of novel materials. The introduction of the long, hydrophobic oleoyl chain can significantly alter the physicochemical properties of molecules, enhancing lipid solubility, promoting self-assembly, and influencing biological activity. This document provides detailed application notes and experimental protocols for the use of oleic anhydride as an acylating agent for various substrates, including alcohols, amines, and amino acids.

Applications of Oleic Anhydride in Organic Synthesis

Oleic anhydride is a highly reactive acylating agent, suitable for the esterification of alcohols and the amidation of amines. These reactions typically proceed under mild conditions and can be facilitated by catalysts such as 4-(dimethylamino)pyridine (DMAP) or pyridine. The resulting oleoyl esters and amides are of significant interest in various fields:

-

Drug Development: Acylation with oleic acid can be employed to create prodrugs with enhanced lipid solubility, improving their absorption and bioavailability. The oleoyl group can also be used to target drugs to lipid-rich environments in the body.

-

Lipid Synthesis: Oleic anhydride is a key reagent in the synthesis of complex lipids, including triglycerides and phospholipids. These synthetic lipids are crucial for studying lipid metabolism, membrane biophysics, and for the creation of lipid-based drug delivery systems like liposomes.

-

Biomolecule Modification: The surface of biomolecules such as peptides and polysaccharides can be modified with oleoyl groups to enhance their interaction with cell membranes or to induce self-assembly into nanoparticles for drug delivery applications.

-

Materials Science: The incorporation of the flexible and hydrophobic oleoyl chain into polymers can be used to tune their physical properties, creating materials with applications ranging from biodegradable plastics to hydrophobic coatings.

General Reaction Mechanism

The acylation of nucleophiles (Nu-H), such as alcohols or amines, with oleic anhydride proceeds via a nucleophilic acyl substitution mechanism. In the presence of a catalyst like DMAP, the reaction is significantly accelerated.

Caption: General mechanism for DMAP-catalyzed acylation using oleic anhydride.

Experimental Protocols

Protocol 1: O-Acylation of a Sterol - Synthesis of Cholesteryl Oleate

This protocol details the synthesis of cholesteryl oleate, a common lipid found in the body, using oleic anhydride for the acylation of cholesterol. This method is adapted from a procedure for the synthesis of isotopically labeled cholesteryl oleate.[1]

Workflow:

Caption: Workflow for the synthesis of cholesteryl oleate.

Materials:

-

Cholesterol

-

Oleic Anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Chloroform

-

Silicic Acid for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a clean, dry round-bottom flask, dissolve cholesterol (1 equivalent) in anhydrous chloroform.

-

To this solution, add oleic anhydride (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-5 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the chloroform under reduced pressure.

-

Redissolve the crude product in a minimal amount of the chromatography eluent.

-

Purify the product by column chromatography on silicic acid to yield pure cholesteryl oleate.

Quantitative Data:

| Substrate | Acylating Agent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Cholesterol | Oleic Anhydride | DMAP | Chloroform | 4-5 | Room Temp | 90 | [1] |

Protocol 2: N-Acylation of an Amino Acid (Proposed)

This protocol describes a proposed method for the N-oleoylation of an amino acid using oleic anhydride. While direct protocols are scarce, this procedure is adapted from general methods for the acylation of amino acids and the known reactivity of oleic anhydride.[2][3]

Workflow:

Caption: Proposed workflow for the N-oleoylation of an amino acid.

Materials:

-

Amino Acid (e.g., Glycine)

-

Oleic Anhydride

-

Triethylamine (TEA) or other non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

1 M HCl

-

Brine

Procedure:

-

Suspend the amino acid (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

-

Add triethylamine (2.2 equivalents) and stir until the amino acid dissolves or a fine suspension is formed.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oleic anhydride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

After the reaction is complete (monitored by TLC), filter off any insoluble material.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Expected Outcome:

This procedure is expected to yield the N-oleoyl amino acid. The reaction conditions, particularly the choice of solvent and base, may need to be optimized for different amino acids.

Protocol 3: O-Acylation of a Polyol - Synthesis of Oleoyl Glycerides (Proposed)

This protocol outlines a proposed method for the synthesis of oleoyl glycerides by the acylation of glycerol with oleic anhydride. This is a fundamental reaction in lipid chemistry and can be adapted from general procedures for the esterification of glycerol.

Workflow:

Caption: Proposed workflow for the synthesis of oleoyl glycerides.

Materials:

-

Glycerol

-

Oleic Anhydride

-

Catalyst (e.g., DMAP, pyridine, or a Lewis acid like tin(II) chloride)

-

High-boiling point solvent (optional, for high-temperature reactions)

Procedure:

-

Combine glycerol (1 equivalent) and oleic anhydride (1-3 equivalents, depending on the desired degree of acylation) in a round-bottom flask.

-

Add a catalytic amount of DMAP or another suitable catalyst.

-

Heat the reaction mixture with stirring. The reaction temperature can be varied to control the rate and selectivity. For the formation of triglycerides, higher temperatures may be required.

-

Optionally, the reaction can be carried out under vacuum to remove the oleic acid byproduct and drive the reaction to completion.

-

Monitor the reaction progress and the distribution of mono-, di-, and triglycerides using TLC or gas chromatography (GC).

-

Once the desired product distribution is achieved, cool the reaction mixture.

-

The resulting mixture of oleoyl glycerides can be used as is or purified by column chromatography to isolate specific glycerides.

Quantitative Data for Acylation of Alcohols (General):

The following table provides general conditions for the acylation of alcohols with anhydrides, which can be adapted for oleic anhydride.

| Substrate Type | Catalyst | Solvent | Temperature | General Observations |

| Primary Alcohols | DMAP/Pyridine | DCM, Chloroform | Room Temp to Reflux | Generally high yields and fast reactions. |

| Secondary Alcohols | DMAP/Pyridine | DCM, Chloroform | Room Temp to Reflux | Slower than primary alcohols, may require heating. |

| Tertiary Alcohols | DMAP | DCM, Chloroform | Reflux | Often requires more forcing conditions and longer reaction times. |

| Phenols | Base (e.g., NaOH) or Acid | Biphasic or Organic | Varies | O-acylation is favored under kinetic control. |

Conclusion